1-{[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}-2-propanol

X-ray crystallography triazole regioisomerism molecular recognition geometry

1-{[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}-2-propanol (C19H22N4O; MW 322.40 g/mol) is a synthetic 2H-1,2,3-triazole derivative featuring a unique 2-benzyl-5-phenyl substitution pattern on the triazole core, a methylamino bridge at the 4-position, and a secondary alcohol (2-propanol) terminus. The 2H-regioisomeric arrangement places the benzyl group at the N-2 position of the triazole ring, which produces a crystallographically characterized near-perpendicular benzyl-triazole geometry (dihedral angle 80.64°) that is quantifiably distinct from the 1-benzyl-4-phenyl-1H-1,2,3-triazole regioisomer series (benzyl plane at 87.94° to the triazole plane).

Molecular Formula C19H22N4O
Molecular Weight 322.4 g/mol
Cat. No. B12478493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}-2-propanol
Molecular FormulaC19H22N4O
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC(CNCC1=NN(N=C1C2=CC=CC=C2)CC3=CC=CC=C3)O
InChIInChI=1S/C19H22N4O/c1-15(24)12-20-13-18-19(17-10-6-3-7-11-17)22-23(21-18)14-16-8-4-2-5-9-16/h2-11,15,20,24H,12-14H2,1H3
InChIKeyMVAZMUMRGQJYEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[(2-Benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}-2-propanol: Procurement-Relevant Structural Classification and Baseline Data


1-{[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}-2-propanol (C19H22N4O; MW 322.40 g/mol) is a synthetic 2H-1,2,3-triazole derivative featuring a unique 2-benzyl-5-phenyl substitution pattern on the triazole core, a methylamino bridge at the 4-position, and a secondary alcohol (2-propanol) terminus . The 2H-regioisomeric arrangement places the benzyl group at the N-2 position of the triazole ring, which produces a crystallographically characterized near-perpendicular benzyl-triazole geometry (dihedral angle 80.64°) that is quantifiably distinct from the 1-benzyl-4-phenyl-1H-1,2,3-triazole regioisomer series (benzyl plane at 87.94° to the triazole plane) [1]. The compound is offered as a screening-grade molecule (molecular formula C19H22N4O; InChI Key MVAZMUMRGQJYEE-UHFFFAOYSA-N), available through specialty chemical suppliers for non-human research applications .

Why 1-{[(2-Benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}-2-propanol Cannot Be Interchanged with Generic In-Class Analogs


Generic substitution among 1,2,3-triazole screening compounds fails because small changes in regioisomerism (1H- vs. 2H-), N-alkyl bridge composition, and terminal functional groups produce quantifiably different molecular geometries that govern target recognition [1]. In this specific compound class, the 2H-1,2,3-triazole regioisomeric scaffold imposes a crystallographically measured benzyl-triazole dihedral angle of 80.64° [2], which is structurally incompatible with the planar or near-planar geometries adopted by the 1-benzyl-4-phenyl-1H-1,2,3-triazole series [2]. Furthermore, the 2-propanol terminus introduces chiral recognition, hydrogen-bond donor/acceptor stoichiometry, and ionization-state properties absent from analogs bearing cyclopropylamine (C19H20N4; MW 304.4), tert-butylamine (C22H28N4), or simple methylamino substituents on the same 2-benzyl-5-phenyl-2H-triazole core . Without quantitative head-to-head structural or physicochemical reconciliation, any procurement-driven interchange risks introducing an uncontrolled variable into biological assay outcomes.

Quantitative Differentiation Evidence for 1-{[(2-Benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}-2-propanol vs. Closest Structural Analogs


Crystallographic Dihedral Angle Differentiates 2H- vs. 1H-Benzyl-Triazole Regioisomers for Target-Docking Reproducibility

X-ray crystallographic data demonstrate that the 2-benzyl-5-phenyl-2H-1,2,3-triazole core scaffold—the structural foundation of the target compound—adopts a benzyl group oriented at a dihedral angle of 80.64(8)° relative to the triazole ring plane [1]. This near-perpendicular geometry is quantifiably distinct from the conformation measured for the 1-benzyl-4-phenyl-1H-1,2,3-triazole regioisomer series, where the benzyl ring system makes an angle of 87.94° with the triazole plane [1]. The 7.30° angular difference between the two regioisomeric scaffolds translates into measurably different spatial projection of the benzyl pharmacophore, affecting shape complementarity with protein binding pockets.

X-ray crystallography triazole regioisomerism molecular recognition geometry

Molecular Weight and Formula Differentiate 2-Propanol-Terminated Scaffold from Cyclopropyl and tert-Butyl Amino Analogs in Screening Library Selection

The target compound 1-{[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}-2-propanol has a molecular formula of C19H22N4O and a molecular weight of 322.40 g/mol . The closest commercially catalogued analog retaining the identical 2-benzyl-5-phenyl-2H-1,2,3-triazole core scaffold but bearing a cyclopropylamine group at the methylamino position has the formula C19H20N4 and a molecular weight of 304.4 g/mol . This represents a difference of 18.0 g/mol (ΔMW = 18.0), attributable to the replacement of the 2-propanol chain (–CH2–CH(OH)–CH3; contributes C3H8O, nominal mass 60) with a cyclopropyl ring (c-C3H5, nominal mass 41). Additionally, the target compound contains one oxygen atom (absent in the cyclopropyl analog), altering the hydrogen-bond donor and acceptor profile: the 2-propanol motif provides 2 H-bond donors (secondary amine NH plus secondary alcohol OH) and 4 H-bond acceptors, versus the cyclopropyl analog which has only 1 H-bond donor and 3 H-bond acceptors.

molecular weight differentiation physicochemical property profiling screening library design

Secondary Amino-Alcohol Side Chain Enables Chiral Resolution and Enantiomer-Specific Assay Outcomes Absent in Achiral N-Alkyl Triazole Analogs

The target compound contains a chiral secondary alcohol carbon at the 2-propanol position (CH3–CH(OH)–CH2–NH–), which introduces a stereogenic center that is absent in the closest achiral analogs such as N-[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropanamine (no chiral center) and N-[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]-N-(tert-butyl)amine (also achiral) . Chiral HPLC methodology for the separation of aliphatic primary and secondary amino alcohol enantiomers—including o-phthaldialdehyde/mercaptoethanol precolumn derivatization protocols—has been established and validated for triazole-containing amino alcohols [1]. The presence of the chiral center in the target compound necessitates enantiomeric purity specification and chiral analytical characterization that are not required for achiral analogs within the same 2-benzyl-5-phenyl-2H-triazole scaffold family.

chiral chromatography enantiomeric separation amino alcohol stereochemistry

Solubility-Enhancing 2-Propanol Motif Provides Aqueous/DMSO Solvent Compatibility Profile Distinct from Highly Lipophilic N-Alkyl Analogs

The target compound incorporates a 2-propanol terminus (–CH2–NH–CH2–CH(OH)–CH3) that combines a secondary amine (pKa ~8.5–9.5 for alkyl-secondary amines) with a hydroxyl group capable of acting as both hydrogen-bond donor and acceptor . In contrast, the cyclopropyl analog (C19H20N4) and tert-butyl analog (C22H28N4) replace the hydroxyl-bearing side chain with purely lipophilic N-alkyl groups, reducing aqueous solubility and altering the compound's solvent compatibility profile . Based on class-level SAR for 1,2,3-triazole amino alcohols, the presence of the secondary alcohol is predicted to improve aqueous solubility (estimated >0.5 mg/mL in PBS at pH 7.4) versus N-alkyl-only analogs (estimated <0.05 mg/mL), and to provide good solubility in DMSO (>30 mg/mL), enabling flexible assay formatting [1]. The 1,2,3-triazole ring itself has a pKa of 9.4 for the conjugate base and 1.17 for the protonated form [2], while secondary alkylamino groups in triazole amino alcohols exhibit pKa values in the range of 3.20–3.52 [3], collectively governing the compound's ionization state across physiologically relevant pH ranges.

aqueous solubility DMSO compatibility physicochemical profiling

Recommended Scientific and Industrial Application Scenarios for 1-{[(2-Benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}-2-propanol


Regioisomer-Specific 2H-1,2,3-Triazole Scaffold Screening in Target-Based Drug Discovery Programs

This compound is optimally deployed in biochemical and biophysical screening campaigns where the 2H-1,2,3-triazole regioisomeric scaffold is a deliberate design choice. The crystallographically validated benzyl-triazole dihedral angle of 80.64° provides a defined three-dimensional pharmacophore geometry distinct from 1H-triazole series compounds [1], making this compound suitable as a reference standard for structure-activity relationship (SAR) exploration around the 2-benzyl-5-phenyl-2H-triazole chemotype. Procurement should specify the 2H-regioisomer identity to avoid inadvertent substitution with 1H-analogs that exhibit different target-docking poses [1].

Chiral Amino Alcohol Reference Standard for Enantiomeric Method Development and QC in Medicinal Chemistry

The presence of a single stereogenic center at the 2-propanol carbon makes this compound an appropriate candidate for chiral HPLC method development and enantiomeric purity quality control in medicinal chemistry workflows. Validated chiral separation protocols for amino alcohol-containing triazoles using o-phthaldialdehyde precolumn derivatization are available [2]. Users procuring this compound for enantiomer-sensitive biological testing must request enantiomeric purity certification and specify whether the racemate or a specific enantiomer is required [2].

Physicochemical Property Benchmarking in Triazole-Amino Alcohol Screening Library Design

This compound serves as a representative member of the 1,2,3-triazole amino alcohol subclass for physicochemical property benchmarking within screening library curation. With 2 H-bond donors, 4 H-bond acceptors, and estimated aqueous solubility >0.5 mg/mL attributable to its 2-propanol terminus [3], it provides a favorable solubility profile for biochemical assay formatting compared to purely lipophilic N-alkyl triazole analogs (estimated aqueous solubility <0.05 mg/mL) . Library procurement teams should use this compound's solubility characteristics as a benchmark when evaluating acquisition of other triazole-amino alcohol screening candidates.

Selectivity Profiling Against 1-Benzyl-4-phenyl-1H-1,2,3-triazole-Based Chemical Probes

Given the documented structural divergence between 2H- and 1H-benzyl-triazole regioisomers (7.30° dihedral angle difference) [1], this compound is well-suited for selectivity profiling studies that compare the biological activity profiles of 2H- vs. 1H-triazole chemical probes. Such head-to-head selectivity experiments can reveal regioisomer-specific target engagement, particularly for protein targets whose binding pockets discriminate between perpendicular versus near-planar benzyl-triazole geometries. Procurement for these studies must explicitly exclude 1-benzyl-4-phenyl-1H-1,2,3-triazole analogs to maintain regioisomeric integrity [1].

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